molecular formula C20H25N5O4S B2798656 N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-39-2

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No. B2798656
M. Wt: 431.51
InChI Key: IINDNFSACAYBJJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, including an amine group, a thioether group, a pyrimidine ring, and a methoxybenzamide group. These groups are often found in biologically active compounds, suggesting that this molecule could potentially have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The pyrimidine ring and the benzamide group are both aromatic systems, which could contribute to the compound’s stability and possibly its binding affinity to biological targets. The presence of multiple nitrogen and oxygen atoms suggests that this compound could form hydrogen bonds, which are often important in drug-target interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amine, thioether, and carbonyl groups suggests that this compound could have significant solubility in polar solvents .

Scientific Research Applications

Identification and Synthesis of Impurities

Research focused on identifying and synthesizing impurities in drug compounds has highlighted the complexity of pharmaceutical analysis and preparation. For instance, a study on Repaglinide, a diabetes medication, uncovered seven unknown impurities, showcasing the intricate processes involved in drug manufacturing and quality control. Detailed spectral analysis confirmed the chemical structures of these impurities, emphasizing the importance of thorough characterization in pharmaceutical development (Kancherla et al., 2018).

Chemical Reactivity and Biological Evaluation

The exploration of novel chemical entities often involves assessing their reactivity and potential biological activities. A study demonstrated the synthesis of new compounds from a specific chemical precursor, evaluating their biological activity. This research exemplifies the foundational work in drug discovery, where the synthesis of new molecules can lead to potential therapeutic applications (Farouk et al., 2021).

Hypoxia-Selective Cytotoxins

The development of hypoxia-selective cytotoxins for cancer treatment represents a targeted approach to chemotherapy. Research into compounds like SN 23862 has uncovered their mechanism of action, involving the oxygen-inhibited enzymatic reduction leading to selective toxicity in hypoxic cells. Such studies contribute to the understanding of drug action at the molecular level, offering insights into the design of more effective cancer treatments (Palmer et al., 1995).

Novel Anti-Inflammatory and Analgesic Agents

The synthesis of new chemical entities can lead to the discovery of compounds with significant therapeutic value. Research into benzodifuranyl and thiazolopyrimidines derived from natural compounds has shown promising anti-inflammatory and analgesic activities. These studies highlight the potential of chemical synthesis to contribute to the development of new medications for managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Compounds

The ongoing search for new antimicrobial agents is critical in addressing the challenge of antibiotic resistance. Synthesis and screening of novel compounds have led to the identification of candidates with potent antibacterial and antifungal activities. Such research is essential in the quest for effective treatments against resistant microbial strains (Desai et al., 2013).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro testing against relevant biological targets, as well as in vivo testing if initial results are promising .

properties

IUPAC Name

N-[4-amino-2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-29-14-9-7-12(8-10-14)18(27)23-16-17(21)24-20(25-19(16)28)30-11-15(26)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,22,26)(H,23,27)(H3,21,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINDNFSACAYBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

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